molecular formula C13H12ClNO2 B2526382 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923721-15-7

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2526382
CAS No.: 923721-15-7
M. Wt: 249.69
InChI Key: SNPBYQCWMKALIT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a 3-chlorophenyl group, two methyl groups, and a carboxylic acid group

Scientific Research Applications

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Future Directions

The future directions for this compound could involve further studies to determine its potential biological activities. Given its structural features, it might be of interest in medicinal chemistry for the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of this compound derivatives with hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid group provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPBYQCWMKALIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923721-15-7
Record name 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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